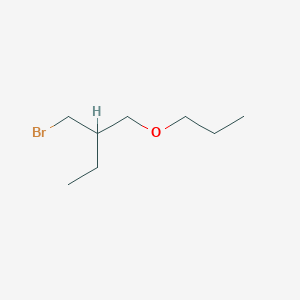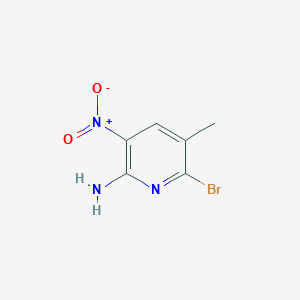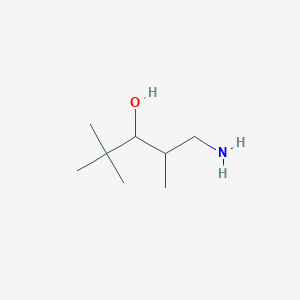amine](/img/structure/B13151624.png)
[2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine typically involves the formation of the triazole ring through a “click” chemistry approach. This method often employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: For industrial-scale production, the synthesis might involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers .
Wirkmechanismus
The mechanism of action of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the case of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-triazole: A basic triazole compound with similar chemical properties.
1H-1,2,4-triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Uniqueness: The uniqueness of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the triazole ring allows for diverse chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
2-methoxy-N-methyl-1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4O/c1-7-6(4-11-2)5-3-8-10-9-5/h3,6-7H,4H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
HDQJHRLHMGNNEU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(COC)C1=NNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)






![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

